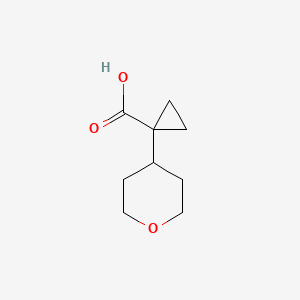

1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid

Description

1-(Tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid is a bicyclic organic compound featuring a cyclopropane ring fused to a tetrahydro-2H-pyran moiety. This structure combines the inherent ring strain of cyclopropane with the oxygen-containing tetrahydropyran group, conferring unique physicochemical properties. Its synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with functionalized tetrahydropyran intermediates .

Properties

IUPAC Name |

1-(oxan-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYVPEYICKYUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447944-17-3 | |

| Record name | 1-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid typically involves the cyclization of appropriate precursors. . This method is favored for its efficiency and the ability to produce highly substituted tetrahydropyran derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve the use of platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . This process is known for its tolerance to various substitution patterns and functional groups, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Scientific Research Applications

1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid is a versatile compound with applications in chemistry, biology, and industry.

Chemistry

- It serves as an intermediate in organic synthesis, particularly for preparing multi-substituted olefin compounds.

- It can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or halides under basic conditions for substitution.

Biology

- It is utilized in cell biology as a reagent for various assays and experiments.

- Compounds with similar structures may act as antioxidants, protecting cells from oxidative stress.

- It may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Derivatives of cyclopropanecarboxylic acids possess antimicrobial effects against certain bacterial strains, suggesting potential applications in developing new antibiotics.

Industry

- It is used in the synthesis of fragrant compounds and other industrial chemicals.

- Industrial production methods may involve the use of platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins.

Pharmacological Properties

This compound exhibits several notable pharmacological activities:

- Antioxidant Activity: Compounds with similar structures can act as antioxidants, protecting cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy, which is particularly relevant in pharmacokinetics and drug design.

- Antimicrobial Properties: Initial data indicate that derivatives of cyclopropanecarboxylic acids possess antimicrobial effects against certain bacterial strains, suggesting potential applications in developing new antibiotics.

Case Studies

Studies have evaluated the biological effects of compounds structurally related to 1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid:

- Study on Antioxidant Activity: Similar tetrahydropyran derivatives exhibited significant antioxidant activity in vitro, with results indicating a dose-dependent response, highlighting the potential for these compounds in therapeutic applications against oxidative stress-related diseases.

- Enzyme Inhibition Research: Research involving enzyme kinetics showed that cyclopropane derivatives could effectively inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism, potentially leading to altered pharmacokinetics of co-administered drugs.

- Antimicrobial Testing: Various cyclopropanecarboxylic acids were tested against Gram-positive and Gram-negative bacteria, with results indicating that certain derivatives displayed promising antimicrobial activity, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. Specific molecular targets and pathways depend on the context of its use, such as in biological assays or chemical synthesis.

Comparison with Similar Compounds

Research Findings and Trends

- Diversity-Oriented Synthesis : and emphasize the use of cyclopropane-tetrahydropyran hybrids in generating diverse libraries for high-throughput screening.

- Structure-Activity Relationships (SAR) : Substituents on the cyclopropane ring critically influence biological activity. For instance, pyridine or phenyl groups enhance receptor binding, while tetrahydropyran improves pharmacokinetics .

Biological Activity

1-(Tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid is an organic compound with significant potential in various biological applications. Its unique structure, featuring both a cyclopropane and a tetrahydropyran ring, contributes to its diverse chemical reactivity and biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis, and potential applications.

- Molecular Formula : C9H14O3

- Molecular Weight : 170.21 g/mol

- CAS Number : 1447944-17-3

The compound is characterized by its dual-ring structure, which enhances its stability and reactivity compared to other similar compounds. The presence of the carboxylic acid group allows for various chemical reactions, including oxidation, reduction, and substitution reactions .

Pharmacological Properties

1-(Tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid exhibits several notable pharmacological activities:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures can act as antioxidants, protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. This characteristic is particularly relevant in pharmacokinetics and drug design .

- Antimicrobial Properties : Initial data indicate that derivatives of cyclopropanecarboxylic acids possess antimicrobial effects against certain bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies

A variety of studies have been conducted to evaluate the biological effects of compounds structurally related to 1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid:

- Study on Antioxidant Activity : A study demonstrated that similar tetrahydropyran derivatives exhibited significant antioxidant activity in vitro. The results indicated a dose-dependent response, highlighting the potential for these compounds in therapeutic applications against oxidative stress-related diseases .

- Enzyme Inhibition Research : Research involving enzyme kinetics showed that cyclopropane derivatives could effectively inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

- Antimicrobial Testing : In a comparative study, various cyclopropanecarboxylic acids were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed promising antimicrobial activity, warranting further investigation into their mechanisms of action .

Synthesis Methods

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid typically involves cyclization reactions from appropriate precursors. Key methods include:

- Platinum-Catalyzed Hydroalkoxylation : This method is favored for producing highly substituted tetrahydropyran derivatives efficiently.

- Reactions with Nucleophiles : The compound can undergo nucleophilic substitution reactions at the cyclopropane ring under basic conditions, leading to various functionalized products.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopropanecarboxylic acid | Lacks tetrahydropyran ring | Minimal antioxidant properties |

| Tetrahydropyran derivatives | Varies in substituents | Notable antioxidant activity |

| 1-(Tetrahydro-2H-pyran-4-yl)Cyclic acids | Dual-ring structure | Enhanced enzyme inhibition |

Q & A

Q. What are the key physicochemical properties of 1-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid, and how are they experimentally determined?

The compound’s molecular weight, melting point, and boiling point can be determined using techniques like mass spectrometry (MS), differential scanning calorimetry (DSC), and gas chromatography (GC). For structurally related tetrahydro-2H-pyran-4-carboxylic acid derivatives, molecular weights (e.g., 130.14 g/mol) and melting points (e.g., 87–89°C) are reported in CAS Registry data . Density (d: 1.185) and flash point (Fp: 114°C) are also critical for handling and storage. These properties are typically validated through combinatorial analysis using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for purity verification .

Q. What synthetic routes are available for preparing 1-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid?

A common approach involves cyclopropanation of pre-functionalized tetrahydro-2H-pyran intermediates. For example:

- Step 1 : Synthesis of tetrahydro-2H-pyran-4-carboxylic acid via oxidation of tetrahydro-2H-pyran-4-methanol using potassium permanganate (KMnO₄) under acidic conditions .

- Step 2 : Cyclopropanation via [2+1] cycloaddition using carbene precursors (e.g., diazomethane) in the presence of transition-metal catalysts .

Alternative routes may use Hofmann rearrangement for cyclopropylamine intermediates, as demonstrated in electro-induced Hofmann rearrangements of carboxylic acid derivatives .

Q. How is the purity of the compound assessed, and what purification methods are recommended?

Purity is assessed via HPLC (reversed-phase C18 columns, acetonitrile/water gradients) and NMR spectroscopy (δH and δC chemical shift analysis). For purification, recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) is effective. Impurity profiling for related tetrahydropyran derivatives often identifies residual solvents (e.g., THF) or unreacted intermediates, which are mitigated via vacuum distillation .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of the cyclopropane ring in this compound?

Q. How does the stereochemistry of the tetrahydro-2H-pyran ring influence the compound’s bioactivity?

The chair conformation of the tetrahydropyran ring minimizes steric hindrance, enhancing binding to biological targets like enzymes or receptors. For example, in analogues of 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, axial vs. equatorial substituent orientation alters binding affinity by 2–3 orders of magnitude . Chiral resolution via chiral HPLC (e.g., Chiralpak IA columns) is critical for isolating enantiomers with distinct pharmacological profiles .

Q. What analytical challenges arise in detecting degradation products of this compound under stressed conditions?

Forced degradation studies (acid/base hydrolysis, thermal stress) reveal cyclopropane ring-opening products (e.g., allylic alcohols) and tetrahydropyran oxidation to ketones. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies low-abundance degradants. Method validation includes spike-recovery experiments (≥90% accuracy) and limits of detection (LOD < 0.1%) .

Q. How are structure-activity relationships (SARs) explored for derivatives of this compound?

SAR studies involve systematic substitution at the cyclopropane and tetrahydropyran moieties. For example:

- Cyclopropane modification : Introducing electron-withdrawing groups (e.g., –CF₃) increases metabolic stability .

- Tetrahydropyran substitution : 4-Hydroxy or 4-alkyl groups modulate lipophilicity (logP), as quantified via shake-flask experiments .

Biological assays (e.g., enzyme inhibition IC₅₀) are correlated with computed descriptors (e.g., polar surface area, H-bond donors) using multivariate regression .

Q. What catalytic systems are effective for enantioselective synthesis of this compound?

Chiral Rh(II) or Cu(I) catalysts enable asymmetric cyclopropanation of alkenes with diazo esters. For instance, Rh₂(S-PTTL)₄ achieves >90% enantiomeric excess (ee) in cyclopropane formation, while Cu(OTf)₂ with bisoxazoline ligands optimizes yields in tetrahydropyran functionalization . Reaction optimization includes solvent screening (e.g., dichloromethane vs. toluene) and temperature gradients (0°C to reflux) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.